4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)-

PAF receptor antagonist enantiomeric potency receptor binding

4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)- (CAS 130841-70-2), also known as SM-12502, is the (+)-cis enantiomer of 3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one. It functions as a selective, competitive antagonist of the platelet-activating factor (PAF) receptor.

Molecular Formula C10H13ClN2OS
Molecular Weight 244.74 g/mol
CAS No. 130841-70-2
Cat. No. B236997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)-
CAS130841-70-2
Synonyms3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one
3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one, (+)-cis isomer
SM 10661
SM-10661
SM-12502
Molecular FormulaC10H13ClN2OS
Molecular Weight244.74 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C(S1)C2=CN=CC=C2)C.Cl
InChIInChI=1S/C10H12N2OS.ClH/c1-7-9(13)12(2)10(14-7)8-4-3-5-11-6-8;/h3-7,10H,1-2H3;1H/t7-,10+;/m0./s1
InChIKeyCXHDSLQCNYLQND-XQRIHRDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)- (CAS 130841-70-2): A Stereochemically Defined PAF Receptor Antagonist for Pharmacological Research


4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)- (CAS 130841-70-2), also known as SM-12502, is the (+)-cis enantiomer of 3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one. It functions as a selective, competitive antagonist of the platelet-activating factor (PAF) receptor [1]. Initially developed by Sumitomo Pharmaceuticals as an antiplatelet agent and advanced to Phase II clinical evaluation for sepsis and disseminated intravascular coagulation (DIC) before discontinuation, the compound remains a high-value pharmacological tool for probing PAF-mediated pathways [2]. Its precisely defined (2R,5S) absolute stereochemistry distinguishes it from the racemate SM-10661 and the substantially less active (−)-enantiomer SM-12501, making stereochemical identity a critical procurement parameter [3].

Procurement Alert: Why Generic 4-Thiazolidinone PAF Antagonists Cannot Replace (2R,5S)-SM-12502 (CAS 130841-70-2)


Substituting the (2R,5S) enantiomer with the racemate SM-10661 (CAS 119384-34-8), the (−)-enantiomer SM-12501, or the trans diastereomer SM-9979 introduces quantifiable liabilities in receptor binding, functional selectivity, metabolic clearance, and pharmacogenetic predictability. The anti-PAF activity of SM-12501 is >100-fold weaker than SM-12502 in identical receptor-binding assays [1]. The racemate exhibits different oral-to-intravenous potency ratios across species, confounding dose translation [2]. The trans isomer SM-9979 undergoes CYP2A6-mediated S-oxidation at a rate approximately four-fold higher than the cis configuration, altering metabolic stability [3]. Furthermore, SM-12502's validated role as a CYP2A6-specific probe substrate—used to discover the CYP2A6*4C whole-gene deletion polymorphism—is intrinsically tied to its precise stereochemistry and cannot be replicated with generic in-class compounds [4].

Product-Specific Quantitative Evidence Guide: Differentiating CAS 130841-70-2 from Closest Analogs


Greater Than 100-Fold Enantiomeric Differential in PAF Receptor Binding: (2R,5S)-SM-12502 vs. (2S,5R)-SM-12501

The (+)-enantiomer SM-12502 [(2R,5S)-configuration, CAS 130841-70-2] competitively antagonized [³H]-C16-PAF binding to rabbit platelet membranes with an IC₅₀ of 1.0 µM, whereas the optical isomer SM-12501 [(−)-cis, (2S,5R)-configuration] exhibited an IC₅₀ exceeding 100 µM under identical assay conditions, representing a greater than 100-fold loss of receptor affinity [1]. In functional platelet aggregation assays, SM-12502 inhibited PAF-induced aggregation of rabbit and human platelets with IC₅₀ values of 2.3 µM and 4.7 µM, respectively, while SM-12501 was essentially inactive at concentrations up to 400 µM [1]. The in vivo anti-PAF effects of SM-12501 were described as 'much weaker' across all tested models including PAF-induced death in mice and PAF-induced hemoconcentration in guinea pigs [1].

PAF receptor antagonist enantiomeric potency receptor binding stereochemistry-activity relationship

Functional Selectivity: PAF-Induced vs. Alternative Platelet Activation Pathways (>170-Fold Window in Rabbit Platelets)

SM-12502 inhibited PAF-induced rabbit platelet aggregation with an IC₅₀ of 2.3 µM and human platelet aggregation with an IC₅₀ of 4.7 µM. In the same study, the compound did not inhibit platelet aggregation induced by adenosine diphosphate (ADP), collagen, thrombin, arachidonic acid, the thromboxane A₂ mimetic U46619, or the calcium ionophore A23187 at concentrations up to 400 µM, yielding selectivity margins of >170-fold in rabbit platelets and >85-fold in human platelets [1]. This selectivity profile was confirmed in an independent study by Köller et al. (1996), which further demonstrated that SM-12502 inhibited 12-lipoxygenase-derived 12(S)-HETE and cyclooxygenase-derived 12(S)-HHT formation in human platelets, indicating selective modulation of PAF-mediated inflammatory mediator release without broadly suppressing platelet function [2].

platelet aggregation PAF selectivity ADP collagen thrombin U46619

In Vivo Protective Efficacy: SM-12502 vs. Racemic SM-10661 Across Species and Endpoints

In mice challenged with alkyl-PAF, the enantiopure SM-12502 protected against lethality with ID₅₀ values of 4.8 mg/kg i.v. and 68.6 mg/kg p.o., compared to the racemate SM-10661 which showed ID₅₀ values of 6.0 mg/kg i.v. and 24 mg/kg p.o. [1][2]. In a rat PAF-induced hypotension model, SM-12502 exhibited ID₅₀ of 2.0 mg/kg i.v. and 6.5 mg/kg p.o., whereas SM-10661 yielded 0.36 mg/kg i.v. and 33 mg/kg p.o. [1][2]. Notably, the oral/i.v. ID₅₀ ratio for SM-12502 was 14.3 (mouse lethality) and 32.5 (guinea pig hemoconcentration), while SM-10661 showed a ratio of 4.0 (mouse lethality) and 21.4 (guinea pig bronchoconstriction), suggesting enantiomer-specific differences in oral absorption and first-pass metabolism [1][2]. SM-12502 also demonstrated prolonged duration of pharmacological activity after oral administration in rats and rabbits [1].

in vivo pharmacology PAF-induced lethality hypotension oral bioavailability species comparison

CYP2A6-Specific S-Oxidation: SM-12502 as a Validated Pharmacogenetic Probe Substrate with Defined CYP2A6 Polymorphism Linkage

SM-12502 undergoes S-oxidation exclusively via cytochrome P450 2A6 in human liver microsomes [1]. A Phase I pharmacokinetic study in 28 healthy Japanese volunteers identified 3 individuals (10.7%) as poor metabolizers of SM-12502, leading to the discovery of the CYP2A6*4C whole-gene deletion allele [2]. The S-oxidation of SM-12502 was shown to be co-segregating with coumarin 7-hydroxylase activity, confirming CYP2A6 as the sole catalytic enzyme [1][2]. This defined metabolism is not a general property of the thiazolidin-4-one PAF antagonist class: structurally distinct PAF antagonists such as WEB-2086 (a hetrazepine) and RP-48740 (a pyrrolo-thiazole carboxamide) are not CYP2A6 substrates and do not provide this pharmacogenetic readout [3]. Additionally, the rate of CYP2A6-mediated S-oxide formation from SM-12502 is approximately four-fold lower than from the trans diastereomer SM-9979, indicating that the cis configuration confers relative metabolic stability [4].

CYP2A6 pharmacogenetics drug metabolism S-oxidation genetic polymorphism

Cis-Stereochemistry Confers Reduced CYP2A6-Mediated Clearance: 4-Fold Lower S-Oxidation Rate vs. trans Diastereomer SM-9979

In direct comparative incubations with human liver microsomes, the rate of CYP2A6-mediated S-oxide formation from SM-12502 (cis configuration, 2R,5S) was approximately four-fold lower than that from (±)-trans-3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one hydrochloride (SM-9979) [1]. This diastereomer-dependent difference in metabolic clearance demonstrates that the cis ring geometry at positions 2 and 5 of the thiazolidin-4-one core directly influences substrate recognition by CYP2A6 [1]. Enantioselectivity and diastereoselectivity of the S-oxidation reaction were also observed, further emphasizing the stereochemical dependence of SM-12502 metabolism [1].

stereochemistry metabolic stability CYP2A6 diastereomer comparison S-oxide

Optimal Research and Industrial Application Scenarios for CAS 130841-70-2 (SM-12502)


CYP2A6 Pharmacogenetic Phenotyping and Drug Metabolism Research

SM-12502 serves as a validated, CYP2A6-specific probe substrate with a characterized poor metabolizer frequency of ~10.7% in Japanese populations linked to the CYP2A6*4C whole-gene deletion [1]. Laboratories conducting pharmacogenetic screening, CYP2A6 activity phenotyping in human hepatocytes or liver microsomes, or investigating CYP2A6-mediated drug-drug interactions can employ SM-12502 as a metabolic probe with a well-defined genotype-phenotype correlation. The S-oxidation reaction is exclusively CYP2A6-dependent, providing unambiguous readout without confounding contributions from other CYP isoforms [1].

PAF-Specific Pathway Dissection in Platelet and Neutrophil Biology

With a selectivity margin exceeding 170-fold for PAF-induced platelet aggregation over ADP, collagen, thrombin, arachidonic acid, U46619, or calcium ionophore A23187 at concentrations up to 400 µM, SM-12502 enables clean pharmacological dissection of PAF receptor-mediated signaling in platelet and neutrophil assays [2]. Researchers studying PAF-dependent granule release, 12-lipoxygenase/cyclooxygenase mediator production, or intracellular calcium flux can attribute observed effects specifically to PAF receptor antagonism without the confounding antiplatelet activity seen with less selective agents [2][3].

In Vivo Models of PAF-Mediated Pathologies Requiring Defined Oral Bioavailability

SM-12502 has been characterized across mouse, rat, and guinea pig models for PAF-induced lethality (ID₅₀ 4.8 mg/kg i.v., 68.6 mg/kg p.o.), hypotension (ID₅₀ 2.0 mg/kg i.v., 6.5 mg/kg p.o.), hemoconcentration (ID₅₀ 1.9 mg/kg i.v., 40.2 mg/kg p.o.), anaphylaxis (ID₅₀ 18.4 mg/kg i.v., 136 mg/kg p.o.), and endotoxin-induced DIC and pulmonary vascular injury [4][5]. Its demonstrated oral activity and rapid absorption enable both acute and chronic dosing paradigms in sepsis, anaphylaxis, and thrombosis models where sustained systemic PAF receptor blockade is required.

Enantioselective Pharmacological Studies Using Defined (2R,5S) Stereochemistry

The >100-fold difference in PAF receptor binding affinity between SM-12502 (IC₅₀ 1.0 µM) and its optical isomer SM-12501 (IC₅₀ >100 µM) makes this compound pair an ideal system for investigating stereochemistry-dependent receptor interactions [4]. Structure-activity relationship studies of the 2-(3-pyridyl)thiazolidin-4-one scaffold have established that anti-PAF activity depends critically on the absolute configuration at the 2-position [6]. Procurement of the precisely defined (2R,5S) enantiomer is essential for experiments where stereochemical identity must be controlled—for example, in crystallographic ligand-receptor studies or enantiomer-specific metabolic profiling.

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